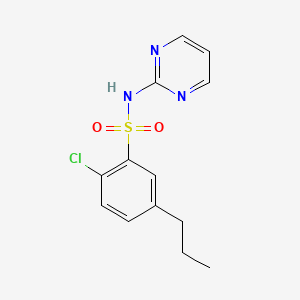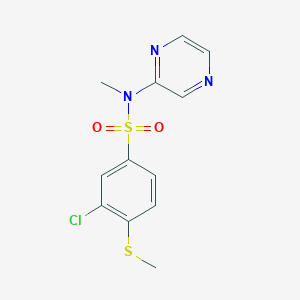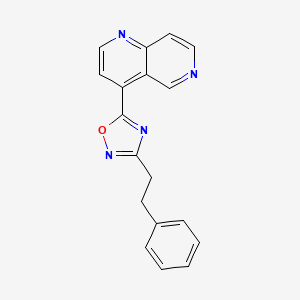![molecular formula C15H12ClNO2S2 B6622919 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed for the treatment of autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been shown to be effective in preclinical studies and is currently undergoing clinical trials for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Mechanism of Action
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile selectively inhibits JAK3, which is a key component of the signaling pathways for several cytokines involved in autoimmune diseases. By inhibiting JAK3, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile reduces the activation of immune cells and the production of pro-inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, as well as a reduction in the activation of immune cells, such as T cells and B cells. 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has also been shown to inhibit the production of antibodies in response to antigen stimulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile for lab experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway without affecting other JAK family members. However, a limitation of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile is its relatively short half-life, which can make it difficult to achieve sustained inhibition of JAK3 in vivo.
Future Directions
There are a number of future directions for research on 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile. One area of focus is the development of more potent and selective JAK3 inhibitors with longer half-lives. Another area of research is the investigation of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Finally, there is a need for further studies to investigate the long-term safety and efficacy of JAK3 inhibitors in clinical use.
Synthesis Methods
The synthesis of 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile involves the reaction of 3-chloro-4-cyanobenzonitrile with 4-methylsulfonylbenzyl mercaptan in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction to form the desired product.
Scientific Research Applications
3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In these studies, 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile has been shown to be effective in reducing inflammation and preventing disease progression. Clinical trials have also shown promising results, with 3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
3-chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S2/c1-21(18,19)13-5-2-11(3-6-13)10-20-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWSDRWVGSFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)

![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)

![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)